
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a benzofuran and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring. Furan is a five-membered ring with four carbon atoms and an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen, sulfur, and nitrogen atoms, and the ethyl and propyl groups would likely add some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and thiophene rings, as well as the sulfonamide group. The electron-rich sulfur and oxygen atoms might make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzofuran and thiophene rings might contribute to its aromaticity and stability .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been studied for their potential as antimicrobial agents. They have shown effectiveness against a range of bacterial and fungal species. For instance, certain thiophene compounds have demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . These findings suggest that Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate could be explored for its use in developing new antimicrobial drugs.
Antioxidant Properties
Thiophene analogs have also been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Some thiophene compounds have exhibited excellent antioxidant activity, comparable to standard drugs like ascorbic acid . This indicates that the compound may serve as a basis for creating antioxidant agents.
Anticorrosion Applications
In the field of industrial chemistry, thiophene derivatives can act as corrosion inhibitors. This application is particularly relevant in protecting metals and alloys from corrosive environments . The potential of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate to serve as an anticorrosion agent could be significant for extending the lifespan of industrial materials.
Anticancer Activity
Research has shown that some thiophene derivatives possess anticancer activity. They have been tested against various cancer cell lines, including human lung cancer cells, and have shown promising results . This suggests that the compound could be a candidate for further research in cancer therapy.
Organic Semiconductor Applications
Thiophene-based molecules play a prominent role in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate could make it valuable in these applications.
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound’s ability to modulate inflammatory responses could be explored for therapeutic use.
Antihypertensive and Anti-atherosclerotic Effects
Some thiophene compounds have shown antihypertensive and anti-atherosclerotic properties, which are important in the treatment of cardiovascular diseases . Research into Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate could lead to new medications for these conditions.
Dental Anesthetic Applications
Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The compound’s potential as a local anesthetic could be investigated, providing a new option for dental procedures.
properties
IUPAC Name |
ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-6-15-17(18(20)23-4-2)13-11-12(8-9-14(13)24-15)19-26(21,22)16-7-5-10-25-16/h5,7-11,19H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTIOOEFITMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491654.png)
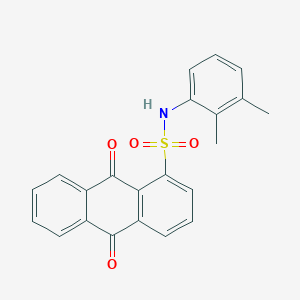
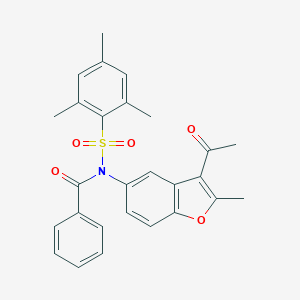
![4-ethyl-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide](/img/structure/B491671.png)
![N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B491676.png)
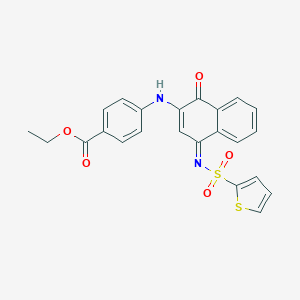
![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)
![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)
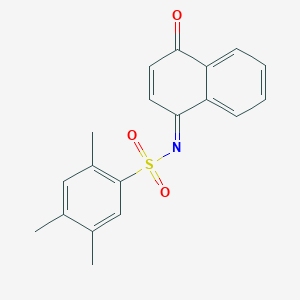
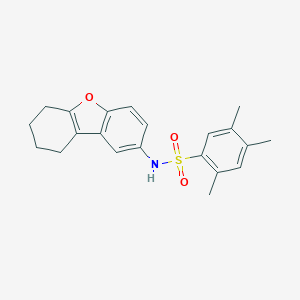
![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)